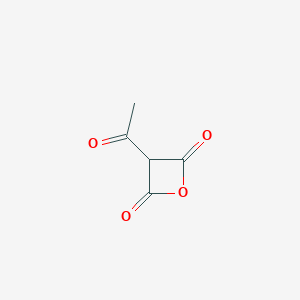

Acetonedicarboxylic acid anhydride

Cat. No. B8387478

M. Wt: 128.08 g/mol

InChI Key: ZZDVARHNYQAWQT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07199132B2

Procedure details

Acetonedicarboxylic acid (40 g, 0.27 mol) was added slowly to a solution of acetic acid (60 mL) and acetic anhydride (43 mL) at 0° C. The mixture was stirred below 10° C. The acid dissolved slowly and a pale yellow precipitate was formed over 3 h. The product was filtered, washed with glacial acetic acid (30 mL), followed by benzene (100 mL). The resultant white powder was dried at high vacuum to afford 30 g of the desired acetonedicarboxylic acid anhydride (86%): mp 137–138° C. (lit.38 137.5–138.5° C.). Cold dry methanol (160 mL) was added to acetonedicarboxylic acid anhydride (50 g, 0.39 mol). The solution was allowed to stand for 1 h and filtered. The filtrate, acetonedicarboxylic acid monomethylester,38 was used directly in the following reaction. A mixture of 2,5-dimethoxydihydrofuran (53.6 g, 0.41 mol) and 3 M aqueous HCl (1 L) was allowed to stand for 12 h at 22° C. The brown solution was cooled to 0° C. and ice (500 g) added before being neutralized with aqueous 3 M NaOH (1 L). Methylamine hydrochloride (41 g, 0.62 mol) in H2O (300 mL) was added to this solution followed by the preformed methanol solution (160 mL above) of acetonedicarboxylic acid monomethylester and sodium acetate (50 g) in H2O (200 mL). The mixture (pH 4.5) was stirred for 2 days at 22° C. The resultant red solution was extracted with hexanes (500 mL×2) to remove non-polar by-products. The aqueous solution was neutralized and saturated by adding solid K2CO3 (960 g). The saturated solution was extracted with CH2Cl2 (300 mL×3) and the combined extracts were dried over anhydrous K2CO3, filtered and concentrated to provide the crude product (21.6 g). The aqueous solution was extracted with Solvent A and the combined extracts were dried over anhydrous K2CO3, filtered and concentrated to provide a pale yellow solid that was found to be a mixture of 6- and 7-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octanes of good purity (30.6 g) and were used without further purification. The crude product obtained from the CH2Cl2 extracts was purified by column chromatography {10% NEt3, 60% EtOAc in hexanes (30–90%), followed by 10% NEt3, 5% MeOH and 85% EtOAc} to afford 6.2 g of a mixture of 6β- and 7β-methoxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane (Chen, Z.; Meltzer, P. C., Tetrahedron Lett. 1997, 38, 1121–1124) as an oil: Rf0.44 (10% NEt3, 20% EtOAc in hexanes) and 12.8 g of 6β- and 7β-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane as yellow solids (1a and 1b). The total yield of 6β- and 7β-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane was 43.4 g (52% ). 1H NMR of 1a (mixture of the keto-2α- and keto-2β-epimers and the intermediate enol compounds) δ 4.18–4.02 (m, 1H), 3.89–3.85 (m, 1H), 3.78, 3.76 (2s, 3H), 3.45–3.36 (m, 1H), 3.21 (d, J=6 Hz, 1H), 2.75–2.62 (m, 2H), 2.40, 2.38 (2s, 3H), 2.37–2.22 (m, 1H), 2.1−1.92 (m, 2H). 1H NMR of 1b (observed in the intermediate enol form only) δ 11.83 (s, 1H), 4.06 (dd, J=5.8, 2.0 Hz, 1H), 3.78 (s, 3H), 3.66 (s, 1H), 3.37 (t, J=4.7 Hz, 1H), 2.66 (dd, J=18.9, 4.6 Hz, 1H), 2.39 (s, 3H), 2.02–1.96 (m, 1H), 1.73 (d, J=18.6 Hz, 1H).

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:8]([OH:10])=[O:9])[C:2]([CH2:4]C(O)=O)=[O:3].[C:11](OC(=O)C)(=[O:13])C>C(O)(=O)C>[CH3:4][C:2]([CH:1]1[C:8](=[O:9])[O:10][C:11]1=[O:13])=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)CC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

43 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred below 10° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The acid dissolved slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pale yellow precipitate was formed over 3 h

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with glacial acetic acid (30 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant white powder was dried at high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)C1C(=O)OC1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |